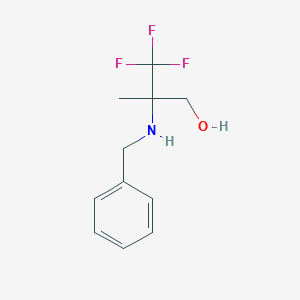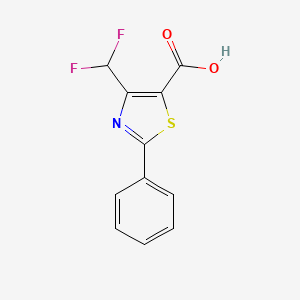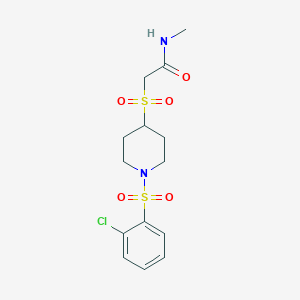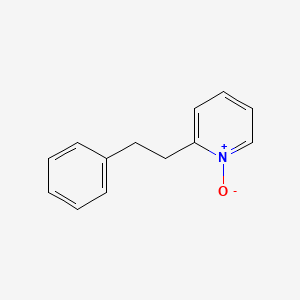![molecular formula C23H18Cl2N2S B2775682 3-[(2,4-dichlorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 439097-00-4](/img/structure/B2775682.png)
3-[(2,4-dichlorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Characterization
The chemical compound has close analogs that have been synthesized and structurally characterized, indicating the compound's relevance in the field of crystallography and organic synthesis. For example, research on similar compounds has demonstrated the synthesis of complex heterocyclic structures, providing insights into their crystal structures through X-ray diffraction techniques. These studies contribute to the understanding of molecular configurations, bond lengths, and angles in related compounds, which are crucial for the design and development of new materials with potential applications in various industries, including pharmaceuticals and electronics (Moustafa & Girgis, 2007).
Novel Heterocyclic Systems Synthesis
Another significant application of this compound and its derivatives lies in the synthesis of novel heterocyclic systems. For instance, derivatives of similar compounds have been synthesized to form unique heterocyclic systems with potential applications in medicinal chemistry and material science. These systems are obtained through reactions that involve intramolecular cyclization, showcasing the compound's utility in creating new molecular structures with possible therapeutic or functional material uses (Bondarenko et al., 2016).
Material Science and Optical Properties
Compounds structurally related to the one have been explored for their potential in material science, particularly concerning their optical properties. Studies on such compounds reveal their crystalline nature and optical characteristics, which are essential for the development of optical materials, sensors, and electronic devices. These investigations provide a foundation for the use of these compounds in creating new materials with specific optical behaviors (Zedan, El-Taweel, & El-Menyawy, 2020).
Antimicrobial and Anticancer Activities
Research has also been conducted on the biological activities of compounds similar to the one in focus, revealing their antimicrobial and potential anticancer properties. Such studies indicate the compound's relevance in drug discovery and the development of new treatments for various diseases. By exploring the antimicrobial and anticancer activities of these compounds, scientists can identify new therapeutic agents with improved efficacy and safety profiles (Elewa et al., 2021).
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2S/c1-14-5-2-3-6-17(14)22-19-8-4-7-18(19)20(12-26)23(27-22)28-13-15-9-10-16(24)11-21(15)25/h2-3,5-6,9-11H,4,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTBKIQTHNZKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(C3=C2CCC3)C#N)SCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2775600.png)

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2775604.png)





![(E)-4-(Dimethylamino)-N-[[3-(dimethylamino)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2775615.png)

![N-(1,3-benzodioxol-5-yl)-2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2775617.png)

![N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2775620.png)
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2775622.png)